An In-depth Technical Guide to Dabrafenib (CAS 859935-63-0): A Selective BRAF Kinase Inhibitor
An In-depth Technical Guide to Dabrafenib (CAS 859935-63-0): A Selective BRAF Kinase Inhibitor
Abstract: This technical guide provides a comprehensive overview of Dabrafenib (CAS 859935-63-0), a potent and selective ATP-competitive inhibitor of mutated BRAF kinases. Developed for researchers, scientists, and drug development professionals, this document delves into the critical physicochemical properties, mechanism of action, synthesis, and key experimental applications of Dabrafenib. We present detailed, field-proven protocols for assessing its cellular activity and analytical quantification, alongside crucial safety and handling information. The guide is structured to offer not just data, but a causal understanding of experimental choices, empowering researchers to effectively utilize this compound in their studies of oncogenic signaling and therapeutic development.
Introduction and Significance
Dabrafenib, also known by its development code GSK2118436, has emerged as a cornerstone in the targeted therapy of cancers harboring specific mutations in the BRAF gene.[1] The BRAF gene encodes the B-Raf protein, a serine/threonine kinase that is a critical component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway. This pathway regulates fundamental cellular processes including proliferation, differentiation, and survival.[2] In approximately 50% of melanomas and a subset of other cancers like anaplastic thyroid and non-small cell lung cancer, specific point mutations, most commonly a valine to glutamic acid substitution at codon 600 (V600E), lead to constitutive activation of the B-Raf protein.[2][3] This aberrant signaling drives uncontrolled cell growth and tumor progression.
Dabrafenib is designed to selectively inhibit these mutated forms of the BRAF kinase, offering a targeted therapeutic approach.[4][5] Its high potency and selectivity for BRAF V600 mutants make it an invaluable tool for both clinical treatment and preclinical research into MAPK pathway-driven oncogenesis. This guide serves to consolidate the technical knowledge required to effectively work with and understand Dabrafenib.
Physicochemical and Formulation Properties
Dabrafenib is typically used in its mesylate salt form (CAS: 1195768-06-9) to improve its pharmaceutical properties.[6] The compound is a white to slightly colored solid. Its solubility is pH-dependent; it is very slightly soluble at a low pH of 1 and is practically insoluble in aqueous media above pH 4.[7]
Table 1: Physicochemical Properties of Dabrafenib and its Mesylate Salt
| Property | Value (Dabrafenib Free Base) | Value (Dabrafenib Mesylate) | Source(s) |
| CAS Number | 1195765-45-7 | 1195768-06-9 | [2][3] |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | C₂₄H₂₄F₃N₅O₅S₃ | [2][3] |
| Molecular Weight | 519.56 g/mol | 615.67 g/mol | [2][3][6] |
| IUPAC Name | N-{3-[5-(2-aminopyrimidin-4-yl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | N-{3-[5-(2-aminopyrimidin-4-yl)-2-tert-butyl-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide;methanesulfonic acid | [3][6] |
| Appearance | White to slightly colored solid | White to slightly colored solid | [7] |
| Aqueous Solubility | Practically insoluble above pH 4 | Very slightly soluble at pH 1 | [7] |
Mechanism of Action: Targeting the MAPK Pathway
Dabrafenib functions as an ATP-competitive inhibitor of RAF kinase activity.[4] Its clinical efficacy is rooted in its high selectivity for the constitutively active mutant forms of BRAF kinase.
Key Mechanistic Points:
-
Selective Inhibition: Dabrafenib potently inhibits BRAF V600E, V600K, and V600D mutant kinases with IC₅₀ values in the low nanomolar range (0.5 to 1.84 nM).[5][7] It is significantly less effective against wild-type BRAF and CRAF (IC₅₀ = 3.2 and 5.0 nM, respectively), which underlies its targeted nature.[5]
-
Pathway Blockade: By binding to the ATP-binding site of mutant BRAF, Dabrafenib prevents the phosphorylation and activation of its downstream targets, MEK1 and MEK2.[3] This action halts the signal transduction cascade, leading to a decrease in the phosphorylation of ERK.[3][4]
-
Cellular Consequences: The inhibition of ERK signaling results in the G1 cell cycle arrest and apoptosis (programmed cell death) in tumor cells that are dependent on the BRAF mutation for their growth and survival.[3]
It is crucial to note that in cells with wild-type BRAF and an upstream mutation (e.g., in RAS), BRAF inhibitors like Dabrafenib can paradoxically activate the MAPK pathway.[3] This phenomenon underscores the importance of patient selection based on BRAF mutation status.
Figure 1: The MAPK signaling pathway and the inhibitory action of Dabrafenib.
Synthesis and Characterization Overview
The synthesis of Dabrafenib is a multi-step process involving the construction of its complex heterocyclic core. A representative synthetic route, as disclosed in patent literature, involves key steps such as sulfamidation, halogenation, and thiazole and pyrimidine cyclization reactions to assemble the final molecule.[8][9]
While a detailed synthesis protocol is proprietary, the general approach highlights the chemical complexity involved in producing this targeted inhibitor.[10][11] Characterization of the final compound and its intermediates typically involves standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and proton/carbon framework.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
Key Experimental Protocols
As a Senior Application Scientist, I emphasize that robust, reproducible protocols are the foundation of credible research. The following methods are designed to be self-validating systems for investigating Dabrafenib's biological activity.
Protocol: Determination of IC₅₀ in BRAF V600E Mutant Cells
This protocol details how to measure the half-maximal inhibitory concentration (IC₅₀) of Dabrafenib on the proliferation of a BRAF V600E-positive melanoma cell line, such as SK-MEL-28 or A2058, using a luminescence-based cell viability assay.[12]
Principle: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells. A decrease in ATP is proportional to the cytotoxic/cytostatic effect of the compound.
Materials:
-
BRAF V600E mutant cell line (e.g., SK-MEL-28, ATCC® HTB-72™)
-
Complete growth medium (e.g., MEM with 10% FBS)
-
Dabrafenib powder (CAS 1195765-45-7)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, white-walled, clear-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Dabrafenib in DMSO.[5] Store at -20°C in small aliquots.
-
Cell Seeding:
-
Culture SK-MEL-28 cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 2,000-3,000 cells in 90 µL of medium per well in a 96-well plate. Leave perimeter wells with sterile PBS to minimize edge effects.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Dilution and Treatment:
-
Prepare a serial dilution series of Dabrafenib in complete medium from the 10 mM stock. A typical 10-point, 3-fold dilution series starting from 10 µM is recommended.
-
Also prepare a "vehicle control" with the same final concentration of DMSO as the highest drug concentration (typically ≤0.1%).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control to each well (in triplicate).
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data by setting the average luminescence from vehicle-treated wells to 100% viability and the background (wells with medium only) to 0%.
-
Plot the normalized viability (%) against the log of the Dabrafenib concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Figure 2: Experimental workflow for determining the IC₅₀ of Dabrafenib.
Protocol: Western Blot for p-ERK Inhibition
This protocol verifies the mechanism of action of Dabrafenib by detecting the reduction of phosphorylated ERK (p-ERK) in treated cells.
Principle: Western blotting uses antibodies to detect specific proteins. By comparing the levels of p-ERK to total ERK and a loading control (e.g., β-Actin), we can specifically assess the inhibitory effect of Dabrafenib on MAPK pathway signaling.
Materials:
-
Treated cell lysates from a time-course or dose-response experiment (e.g., SK-MEL-28 cells treated with 1 µM Dabrafenib for 1-24 hours).[5]
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels and running buffer (e.g., Tris-Glycine).
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-total ERK1/2, Rabbit anti-β-Actin.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction:
-
After treating cells in a 6-well plate, wash once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[13]
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer. Add Laemmli buffer to a 1x final concentration and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel at 120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 90 minutes or using a semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK, diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[14]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[14]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate for 1-5 minutes.
-
Capture the signal using a digital imaging system.
-
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total ERK and then for β-Actin.
Protocol: Plasma Sample Preparation for LC-MS/MS
This protocol provides a general method for extracting Dabrafenib from plasma for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle: Protein precipitation is a common and effective method to remove interfering proteins from plasma samples, allowing for clean injection and analysis of small molecules like Dabrafenib.
Materials:
-
Human plasma samples (collected in K₂EDTA tubes).
-
Acetonitrile (ACN) or Methanol, HPLC grade.
-
Internal Standard (IS) working solution (e.g., an isotopically labeled Dabrafenib or a structurally similar compound like PLX4720 in ACN or Methanol).[15]
-
Microcentrifuge tubes.
-
Vortex mixer and centrifuge.
-
Autosampler vials.
Procedure:
-
Sample Thawing: Thaw plasma samples and calibration standards on ice.
-
Protein Precipitation:
-
Mixing and Centrifugation:
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >17,000 x g) for 10 minutes at 4°C.[4]
-
-
Supernatant Transfer:
-
Carefully collect the supernatant, being cautious not to disturb the protein pellet.
-
For some methods, the supernatant is directly transferred to an autosampler vial. For others, it may be diluted further (e.g., with sample diluent) before transfer.[4]
-
-
Analysis: Inject a small volume (e.g., 2 µL) of the final sample into the LC-MS/MS system for analysis.[4]
Safety, Handling, and Storage
Proper handling of potent pharmaceutical compounds is paramount for laboratory safety.
Hazard Identification:
-
Dabrafenib is a pharmaceutically active ingredient and should be handled by trained personnel.[3]
-
It is considered toxic and may be a moderate to severe irritant to the skin and eyes.[3]
-
Some safety data sheets indicate it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[16][17]
-
During combustion, it may emit toxic fumes such as carbon monoxide, nitrogen oxides, and sulfur oxides.[3]
Handling and Personal Protection:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles with side-shields, and chemical-resistant gloves (e.g., nitrile).[18]
-
Hygiene: Avoid inhalation of powder and contact with skin and eyes. Wash hands thoroughly after handling.[3]
Storage:
-
Store Dabrafenib powder in a tightly sealed container in a cool, dry, and well-ventilated place.
-
For long-term storage, it is often recommended to store lyophilized powder at -20°C.
-
Stock solutions in DMSO can also be stored at -20°C for several months, but should be aliquoted to avoid multiple freeze-thaw cycles.
Conclusion
Dabrafenib (CAS 859935-63-0) is a highly specific and potent inhibitor of mutant BRAF kinases, representing a significant advancement in targeted cancer therapy. Its well-defined mechanism of action, centered on the blockade of the MAPK signaling pathway, makes it an essential compound for both therapeutic applications and fundamental cancer research. This guide has provided the core technical information and validated protocols necessary for its effective use in a research setting. By understanding its properties, mechanism, and the causality behind the experimental methodologies, scientists can confidently integrate Dabrafenib into their studies to further explore and combat BRAF-driven malignancies.
References
-
Bershas, D., et al. (2020). Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. Available from: [Link]
-
Novartis. (2017). TAFINLAR Product Monograph. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 5. Chemical route to the synthesis of dabrafenib. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science, 13(1), 193-201. Available from: [Link]
-
Sparidans, R. W., et al. (2013). Liquid chromatography-tandem mass spectrometric assay for the mutated BRAF inhibitor dabrafenib in mouse plasma. Journal of Chromatography B, 937, 73-77. Available from: [Link]
- Google Patents. (n.d.). CN103588767A - Preparation method of dabrafenib.
-
U.S. Food and Drug Administration. (2013). Pharmacology Review - TAFINLAR (dabrafenib). Available from: [Link]
-
PubChem. (n.d.). Dabrafenib Mesylate. National Center for Biotechnology Information. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science, 13(1). Available from: [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheets DABRAFENIB. Available from: [Link]
-
ResearchGate. (n.d.). Synthetic pathway for Dabrafenib. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dabrafenib. Available from: [Link]
- Google Patents. (n.d.). CN103588767B - The preparation method of Da Lafeini.
-
Nijenhuis, C. M., et al. (2016). Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 125, 270-279. Available from: [Link]
-
PubChem. (n.d.). Dabrafenib. National Center for Biotechnology Information. Available from: [Link]
-
King, A. J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PLOS ONE, 8(7), e67583. Available from: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
-
Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358-362. Available from: [Link]
-
Li, Y., et al. (2024). Combined therapy of dabrafenib and an anti-HER2 antibody–drug conjugate for advanced BRAF-mutant melanoma. Cancer Biology & Medicine, 21(4), 1-18. Available from: [Link]
-
Kim, H. A., et al. (2021). Dabrafenib Promotes Schwann Cell Differentiation by Inhibition of the MEK-ERK Pathway. International Journal of Molecular Sciences, 22(8), 3894. Available from: [Link]
-
Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters. Available from: [Link]
Sources
- 1. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 6. Dabrafenib Mesylate | C24H24F3N5O5S3 | CID 44516822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
- 9. CN103588767B - The preparation method of Da Lafeini - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 12. Combined therapy of dabrafenib and an anti-HER2 antibody–drug conjugate for advanced BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. stemcell.com [stemcell.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. cleanchemlab.com [cleanchemlab.com]
